molecular formula C20H20N2O4 B2826702 2-(1,3-dioxoisoindol-2-yl)-N-(3-hydroxyphenyl)-4-methylpentanamide CAS No. 303796-34-1

2-(1,3-dioxoisoindol-2-yl)-N-(3-hydroxyphenyl)-4-methylpentanamide

Cat. No.: B2826702
CAS No.: 303796-34-1
M. Wt: 352.39
InChI Key: ZAHWEZSNXICKBM-UHFFFAOYSA-N
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Description

2-(1,3-dioxoisoindol-2-yl)-N-(3-hydroxyphenyl)-4-methylpentanamide is a useful research compound. Its molecular formula is C20H20N2O4 and its molecular weight is 352.39. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial, Antioxidant, and Cytotoxic Activities

A study found that certain metabolites isolated from the endophytic fungus Botryosphaeria dothidea, including derivatives similar to 2-(1,3-dioxoisoindol-2-yl)-N-(3-hydroxyphenyl)-4-methylpentanamide, exhibited significant antimicrobial, antioxidant, and cytotoxic activities. These compounds demonstrated potent inhibition against bacterial strains like Bacillus subtilis and Staphylococcus aureus, and displayed strong antifungal activity against Alternaria solani. Additionally, some compounds showed marked DPPH radical scavenging activities and cytotoxicity against cancer cell lines, suggesting their potential use in developing new antimicrobial and anticancer agents (Xiao et al., 2014).

Synthesis and Characterization for Drug Development

The compound's structural features have been utilized in synthesizing various derivatives for drug development. For instance, in the synthesis of atorvastatin lactone, a derivative with a similar structure was used, showcasing the compound's relevance in synthesizing medically significant drugs (Estévez et al., 2014).

Inhibitory Activity in Alzheimer's Disease

The compound's derivatives have been evaluated for their inhibitory activity on acetylcholinesterase (AChE), a key enzyme in the development of Alzheimer's disease. Studies revealed that certain isoindoline-1,3-dione derivatives, structurally related to the compound , exert good competitive inhibition on AChE, suggesting their potential application in Alzheimer's disease treatment (Andrade-Jorge et al., 2018).

Application in Anticonvulsant Agents

New γ-aminobutyric acid (GABA) derivatives were synthesized from 4-(1,3-dioxoisoindolin-2-yl)butanoic acid, showing the compound's relevance in developing anticonvulsant agents. These derivatives displayed promising anticonvulsant activity in various seizure models, indicating the compound's potential in neuropharmacology (Yadav et al., 2011).

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(3-hydroxyphenyl)-4-methylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-12(2)10-17(18(24)21-13-6-5-7-14(23)11-13)22-19(25)15-8-3-4-9-16(15)20(22)26/h3-9,11-12,17,23H,10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHWEZSNXICKBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC1=CC(=CC=C1)O)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644414
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.